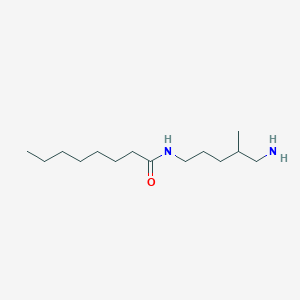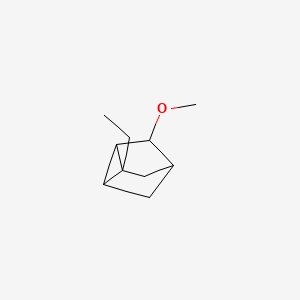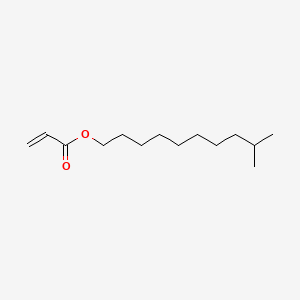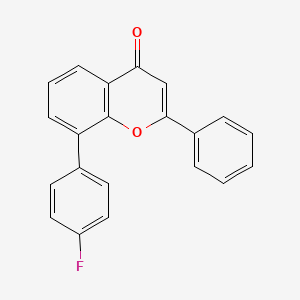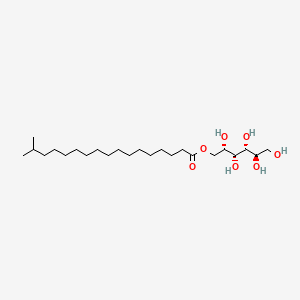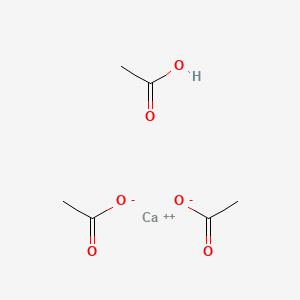
Calcium hydrogen triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium hydrogen triacetate, also known as calcium acetate monohydrate, is a chemical compound with the formula CaH(C2H3O2)3. It is a white, crystalline solid that is soluble in water. This compound is often used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Calcium hydrogen triacetate can be synthesized through the reaction of calcium carbonate with acetic acid. The reaction is typically carried out in an aqueous medium, and the product is crystallized from the solution. The reaction can be represented as follows:
CaCO3+3CH3COOH→CaH(C2H3O2)3+CO2+H2O
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete reaction and high purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of acetic acid to a slurry of calcium carbonate, followed by crystallization and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
Calcium hydrogen triacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form calcium acetate and acetic acid.
Decomposition: Upon heating, it decomposes to form calcium carbonate, acetic acid, and water.
Complexation: It can form complexes with various metal ions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: Heating is required, usually at temperatures above 200°C.
Complexation: Various metal salts can be used as reagents, and the reactions are typically carried out in aqueous solutions.
Major Products Formed
Hydrolysis: Calcium acetate and acetic acid.
Decomposition: Calcium carbonate, acetic acid, and water.
Complexation: Metal-acetate complexes.
科学的研究の応用
Calcium hydrogen triacetate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: It is used in the preparation of biological buffers and as a calcium source in cell culture media.
Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.
Industry: It is used in the production of various industrial products, including plastics, textiles, and food additives.
作用機序
The mechanism of action of calcium hydrogen triacetate involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity.
Signal Transduction: Calcium ions play a crucial role in cellular signal transduction pathways, including muscle contraction and neurotransmitter release.
Structural Roles: Calcium ions are essential for the structural integrity of bones and teeth.
類似化合物との比較
Similar Compounds
Calcium acetate: Similar in structure but lacks the hydrogen ion.
Calcium propionate: Similar in function but has a different organic acid component.
Calcium lactate: Similar in function but derived from lactic acid.
Uniqueness
Calcium hydrogen triacetate is unique due to its specific chemical structure, which allows it to undergo distinct reactions and form unique complexes. Its ability to release calcium ions in a controlled manner makes it valuable in various applications.
特性
CAS番号 |
66905-25-7 |
|---|---|
分子式 |
C6H10CaO6 |
分子量 |
218.22 g/mol |
IUPAC名 |
calcium;acetic acid;diacetate |
InChI |
InChI=1S/3C2H4O2.Ca/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+2/p-2 |
InChIキー |
DGPUYHMCOANORE-UHFFFAOYSA-L |
正規SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


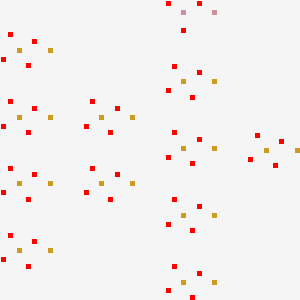
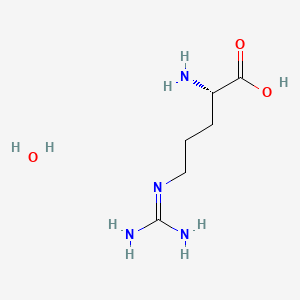
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
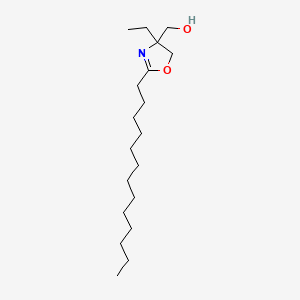
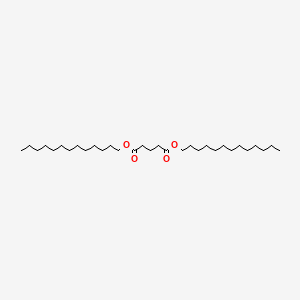
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
